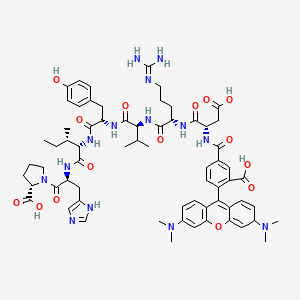

5-Tamra-DRVYIHP

Description

Properties

Molecular Formula |

C66H84N14O15 |

|---|---|

Molecular Weight |

1313.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C66H84N14O15/c1-9-35(4)56(62(89)75-49(28-38-32-69-33-71-38)63(90)80-25-11-13-50(80)65(93)94)77-60(87)47(26-36-14-19-41(81)20-15-36)74-61(88)55(34(2)3)76-58(85)46(12-10-24-70-66(67)68)72-59(86)48(31-53(82)83)73-57(84)37-16-21-42(45(27-37)64(91)92)54-43-22-17-39(78(5)6)29-51(43)95-52-30-40(79(7)8)18-23-44(52)54/h14-23,27,29-30,32-35,39,46-50,55-56,81H,9-13,24-26,28,31H2,1-8H3,(H,69,71)(H,72,86)(H,73,84)(H,74,88)(H,75,89)(H,76,85)(H,77,87)(H,82,83)(H,91,92)(H,93,94)(H4,67,68,70)/t35-,39?,46-,47-,48-,49-,50-,55-,56-/m0/s1 |

InChI Key |

ZLWOWXNECYSWIT-JXJLBLCJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C4=CC(=C(C=C4)C5=C6C=CC(C=C6OC7=C5C=CC(=C7)N(C)C)N(C)C)C(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C4=CC(=C(C=C4)C5=C6C=CC(C=C6OC7=C5C=CC(=C7)N(C)C)N(C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 5-Tamra-DRVYIHP Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and subsequent purification of the fluorescently labeled peptide, 5-Tamra-DRVYIHP. The heptapeptide sequence, Asp-Arg-Val-Tyr-Ile-His-Pro, is conjugated at its N-terminus with the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). This document outlines the standard operating procedures for solid-phase peptide synthesis (SPPS), on-resin fluorescent labeling, cleavage and deprotection, and purification by reversed-phase high-performance liquid chromatography (RP-HPLC), culminating in a highly pure final product suitable for a range of research applications.

Overview of the Synthetic and Purification Strategy

The synthesis of this compound is a multi-step process that begins with the assembly of the peptide backbone on a solid support, followed by the covalent attachment of the 5-TAMRA fluorophore, and concluding with purification and characterization of the final product. The overall workflow is depicted below.

An In-depth Technical Guide to Utilizing 5-TAMRA-Labeled Peptides in Protein-Protein Interaction Studies

Disclaimer: The specific peptide sequence "DRVYIHP" is used as a hypothetical example throughout this guide to illustrate the principles and methodologies of employing 5-TAMRA-labeled peptides for protein-protein interaction (PPI) studies. The quantitative data presented is illustrative and not based on experimental results for this specific peptide.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 5-TAMRA (5-Carboxytetramethylrhodamine) labeled peptides for the investigation of protein-protein interactions. The focus is on the core methodologies, data interpretation, and experimental design considerations.

Introduction to 5-TAMRA as a Fluorescent Probe

5-TAMRA is a popular fluorescent dye choice for labeling peptides and proteins due to its favorable photophysical properties. It exhibits bright, orange-red fluorescence that is largely insensitive to pH variations in the physiological range.[1][2] Its good photostability makes it suitable for various applications, including fluorescence microscopy and quantitative binding assays.[1][2] 5-TAMRA is commonly used for preparing fluorescently labeled peptides, proteins, and oligonucleotides.[3] The single isomer form, 5-TAMRA, is often preferred for labeling peptides as it can lead to better resolution during HPLC purification compared to mixed isomers.[3]

Table 1: Spectral Properties of 5-TAMRA

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~546 nm | [1][2] |

| Emission Maximum (Em) | ~579 nm | [1][2] |

| Recommended Laser Lines | 532 nm or 546 nm | [3] |

| Molecular Weight (Acid) | 430.46 g/mol | N/A |

| Quantum Yield | Dependent on conjugation partner and environment | [1] |

Synthesis and Labeling of Peptides with 5-TAMRA

The most common method for labeling peptides with 5-TAMRA involves the use of an amine-reactive derivative, such as 5-TAMRA N-hydroxysuccinimide (NHS) ester (5-TAMRA-SE).[4][5] This reagent reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[4]

Materials:

-

"DRVYIHP" peptide with a primary amine available for labeling (e.g., free N-terminus).

-

5-TAMRA NHS ester (store desiccated at -20°C, protected from light).[4]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4]

-

Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mass spectrometer for verification.

Procedure:

-

Peptide Preparation: Dissolve the "DRVYIHP" peptide in the sodium bicarbonate buffer to a concentration of 1-10 mg/mL.[4]

-

Dye Preparation: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4]

-

Labeling Reaction: Add the dissolved 5-TAMRA NHS ester to the peptide solution in a 5-10 molar excess. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]

-

Purification: Purify the 5-Tamra-DRVYIHP conjugate from unreacted dye and unlabeled peptide using RP-HPLC.

-

Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.

Caption: Workflow for the synthesis and purification of this compound.

Biophysical Characterization: Fluorescence Polarization Assay

Fluorescence Polarization (FP) or Fluorescence Anisotropy is a powerful technique for studying molecular interactions in solution. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. When the small this compound peptide is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to a larger protein, its tumbling slows significantly, leading to an increase in polarization. This change can be used to determine the binding affinity (Kd).

Materials:

-

This compound (Tracer).

-

Purified target protein.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Microplate reader with FP capabilities.

Procedure:

-

Prepare Tracer Solution: Dilute this compound in the assay buffer to a final concentration that gives a stable and robust fluorescence signal (typically low nanomolar range).

-

Prepare Protein Dilution Series: Perform a serial dilution of the target protein in the assay buffer.

-

Assay Plate Setup: Add a fixed volume of the this compound tracer solution to each well of a microplate.

-

Add Protein: Add an equal volume of each protein dilution to the wells. Include wells with buffer only for the "free" tracer measurement.

-

Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (this may need to be determined empirically).

-

Measurement: Measure the fluorescence polarization of each well using the microplate reader.

-

Data Analysis: Plot the change in millipolarization (mP) as a function of the protein concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Caption: Principle of Fluorescence Polarization for PPI studies.

Table 2: Illustrative Binding Affinity Data for this compound

| Target Protein | Dissociation Constant (Kd) | Assay Method |

| Protein X | 150 nM | Fluorescence Polarization |

| Protein Y | 2.5 µM | Fluorescence Polarization |

| Protein Z (mutant) | > 50 µM | Fluorescence Polarization |

Cellular Applications: Uptake and Localization

5-TAMRA-labeled peptides are valuable tools for visualizing the interaction of a peptide with live cells. Confocal microscopy can be used to determine if a peptide can enter cells and to identify its subcellular localization. The intrinsic properties of the TAMRA dye, such as good cellular accumulation and uniform distribution, make it well-suited for these applications.[6]

Materials:

-

Cells of interest cultured on glass-bottom dishes.

-

This compound.

-

Complete cell culture medium.

-

Optional: Nuclear stain (e.g., Hoechst) and/or organelle-specific trackers.

-

Confocal microscope.

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing the desired concentration of this compound.

-

Incubation: Incubate the cells for a specific time course (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.

-

Washing: Gently wash the cells with PBS to remove any unbound peptide.

-

Staining (Optional): If desired, incubate the cells with a nuclear stain or other trackers according to the manufacturer's protocol.

-

Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for 5-TAMRA and any other stains used.

Hypothetical Signaling Pathway Investigation

A 5-TAMRA-labeled peptide that acts as an inhibitor of a specific protein-protein interaction can be a powerful tool to dissect signaling pathways. By observing the cellular localization of the peptide and correlating it with downstream functional readouts, researchers can gain insights into the mechanism of action.

Caption: Inhibition of a hypothetical signaling pathway by this compound.

This guide provides a foundational framework for utilizing 5-TAMRA-labeled peptides in the study of protein-protein interactions. The specific experimental parameters and protocols will require optimization based on the peptide sequence, the target protein, and the biological question being addressed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. youdobio.com [youdobio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Fluorescence Resonance Energy Transfer with 5-TAMRA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of Fluorescence Resonance Energy Transfer (FRET) utilizing 5-Carboxytetramethylrhodamine (5-TAMRA) as a key acceptor fluorophore. 5-TAMRA is a popular orange fluorescent dye widely used for labeling peptides, proteins, and nucleic acids.[1][2] Its favorable photophysical properties and stable reactivity make it an excellent FRET partner in a variety of biological assays.[3][4] This guide provides a comprehensive overview of 5-TAMRA's characteristics, detailed experimental protocols, and data interpretation for FRET-based applications in research and drug development.

The Core Principles of FRET

FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor.[5] When a donor fluorophore is excited, it can transfer its excitation energy to a nearby acceptor fluorophore without the emission of a photon.[3] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.[6] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for studying molecular interactions, conformational changes, and enzymatic activities.[3]

Several conditions must be met for FRET to occur:

-

The donor and acceptor molecules must be in close proximity.[6]

-

The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore.[1]

-

The transition dipole moments of the donor and acceptor must be favorably oriented.[3]

5-TAMRA as a FRET Acceptor

5-TAMRA is frequently used as an acceptor in FRET pairs due to its strong absorption in the green-yellow region of the spectrum and its bright orange-red fluorescence.[7] It is commonly paired with donor fluorophores that emit in the blue-green to green region, such as Fluorescein (and its derivative FAM) and Cyanine3 (Cy3).[3][4] The choice of the single isomer 5-TAMRA over a mixture of 5- and 6-TAMRA provides greater reproducibility for critical biological applications.[2]

Photophysical and FRET Pair Properties of 5-TAMRA

The following tables summarize the key quantitative data for 5-TAMRA and its common FRET pairs.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 541 - 555 nm | [8][9][10] |

| Emission Maximum (λem) | 565 - 581 nm | [9][10][11] |

| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | [8][10] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [8][10] |

| Reactive Form | N-hydroxysuccinimidyl (NHS) ester | [8] |

| Reactivity | Primary amines | [8] |

| FRET Pair (Donor - Acceptor) | Förster Distance (R₀) in Å | Source(s) |

| Fluorescein - TAMRA | 49 - 56 | [6] |

| FAM - TAMRA | ~50 (estimated) | [3] |

| Cy3 - TAMRA | ~50 | [4] |

Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value can be influenced by the local environment and the nature of the labeled macromolecules.[4]

Experimental Design and Protocols

A successful FRET experiment requires careful planning, from the selection of the FRET pair to the final data analysis.

General Experimental Workflow for a FRET-based Protease Assay

The following diagram illustrates a typical workflow for a FRET-based protease assay, such as monitoring caspase-3 activity.

Caption: Workflow for a FRET-based protease activity assay.

Detailed Protocol: Amine Labeling of Proteins with 5-TAMRA NHS Ester

This protocol provides a general method for conjugating 5-TAMRA NHS ester to primary amines on proteins.

Materials:

-

5-TAMRA NHS ester

-

Protein of interest (in a buffer free of primary amines, e.g., PBS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Slowly add the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 10:1 to 20:1.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Elute with an appropriate buffer (e.g., PBS). The first colored band to elute is the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of 5-TAMRA (e.g., 550 nm).

-

Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.

-

Detailed Protocol: FRET-based Caspase-3 Activity Assay in a Plate Reader

This protocol describes the measurement of caspase-3 activity in cell lysates using a FRET-based peptide substrate (e.g., FAM-DEVD-TAMRA).

Materials:

-

Cell lysates prepared from control and treated cells

-

FRET substrate stock solution (e.g., 1 mM FAM-DEVD-TAMRA in DMSO)

-

Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2

-

96-well black microplate

-

Fluorescence microplate reader with filter sets for the donor and acceptor

Procedure:

-

Prepare Reagents:

-

Thaw cell lysates on ice. Determine the protein concentration of each lysate.

-

Dilute the FRET substrate in assay buffer to the desired final concentration (e.g., 10 µM).

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well.

-

Add 45 µL of cell lysate (containing 50-200 µg of protein) to the appropriate wells.[12] Include a negative control (no lysate) and a positive control (purified active caspase-3).

-

Add 5 µL of the diluted FRET substrate to each well to initiate the reaction.[12]

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10][12]

-

Fluorescence Measurement:

-

Set the fluorescence plate reader to excite at the donor's excitation wavelength (e.g., ~485 nm for FAM) and measure the emission at both the donor's emission wavelength (e.g., ~520 nm for FAM) and the acceptor's emission wavelength (e.g., ~580 nm for TAMRA).

-

Record the fluorescence intensities for both channels.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-lysate control) from all readings.

-

Calculate the ratio of acceptor emission to donor emission (A/D ratio).

-

An increase in caspase-3 activity will lead to cleavage of the FRET substrate, causing a decrease in FRET and thus a decrease in the A/D ratio. The fold-change in the A/D ratio between treated and control samples is a measure of the change in caspase-3 activity.

-

Signaling Pathway Visualization: Caspase-3 Activation in Apoptosis

The activation of caspase-3 is a key event in the apoptotic signaling cascade. This can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway.

Caption: Caspase-3 activation pathways leading to FRET sensor cleavage.

Troubleshooting Common FRET Issues

| Problem | Possible Cause(s) | Suggested Solution(s) | Source(s) |

| Low or No FRET Signal | - Donor-acceptor distance is too large (>10 nm).- Poor spectral overlap.- Incorrect fluorophore orientation.- Low labeling efficiency. | - Re-engineer the labeled molecules to bring the fluorophores closer.- Choose a FRET pair with a larger Förster distance (R₀).- Ensure the chosen donor and acceptor have good spectral overlap.- Optimize the labeling protocol to increase the DOL. | [5][13] |

| High Background/Low Signal-to-Noise | - Spectral bleed-through (donor emission detected in the acceptor channel or direct acceptor excitation by the donor's excitation wavelength).- Autofluorescence from samples or buffers.- Impure labeled conjugates. | - Use narrow bandpass emission filters.- Perform control experiments with donor-only and acceptor-only samples to quantify and correct for bleed-through.- Use a Time-Resolved FRET (TR-FRET) approach if available.- Use purified reagents and low-fluorescence buffers. | [13][14] |

| Inconsistent Results | - Photobleaching of fluorophores.- Variability in sample preparation.- Instability of labeled conjugates. | - Minimize exposure to excitation light.- Use more photostable dyes if possible.- Standardize all steps of the experimental protocol.- Ensure proper storage of labeled molecules (e.g., at -20°C or -80°C, protected from light). | [5] |

This guide provides a foundational understanding and practical protocols for utilizing 5-TAMRA in FRET-based assays. By carefully considering the principles of FRET, optimizing experimental conditions, and correctly analyzing the data, researchers can leverage this powerful technique to gain valuable insights into molecular interactions and cellular processes.

References

- 1. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]

- 2. researchgate.net [researchgate.net]

- 3. ulab360.com [ulab360.com]

- 4. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Förster Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. mpbio.com [mpbio.com]

- 13. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Labeling DRVYIHP Peptide with 5-TAMRA NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of the synthetic peptide DRVYIHP (Asp-Arg-Val-Tyr-Ile-His-Pro) with the amine-reactive fluorescent dye, 5-Carboxytetramethylrhodamine N-succinimidyl ester (5-TAMRA NHS Ester). The DRVYIHP peptide, lacking a lysine residue, presents a single primary amine at its N-terminus, allowing for site-specific labeling. 5-TAMRA is a bright, orange-fluorescent dye widely used for preparing fluorescently labeled peptides for various research applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][2][3][4] This protocol covers the necessary materials, a step-by-step procedure for the labeling reaction, and methods for the purification and characterization of the resulting fluorescently labeled peptide.

Physicochemical Properties and Reaction Principle

DRVYIHP Peptide:

The DRVYIHP peptide is a heptapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro. Based on its amino acid composition, it possesses both hydrophilic (Asp, Arg, His) and hydrophobic (Val, Tyr, Ile, Pro) residues. With two basic residues (Arg, His) and one acidic residue (Asp), the peptide has a net positive charge at neutral pH, which generally favors solubility in aqueous buffers.[1][5] However, the presence of multiple hydrophobic residues may impart a tendency for aggregation, especially at high concentrations.[6][7] It is crucial to ensure complete dissolution of the peptide before initiating the labeling reaction.

5-TAMRA NHS Ester:

5-TAMRA NHS ester is a popular fluorescent dye for labeling primary amines.[1][8] The N-hydroxysuccinimide (NHS) ester moiety reacts specifically and efficiently with the unprotonated primary amine of the peptide's N-terminus in an aqueous environment at a slightly alkaline pH (typically 7-9) to form a stable, covalent amide bond.[1][6][9] The optimal pH for this reaction is generally between 8.3 and 8.5 to ensure the N-terminal amine is sufficiently deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[6][9]

Experimental Protocols

Materials and Reagents

-

DRVYIHP peptide (lyophilized powder)

-

5-TAMRA NHS Ester

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

0.1 M Sodium bicarbonate buffer (pH 8.3)

-

1 M Tris-HCl (pH 8.0) or 1 M Glycine (pH 8.0) for quenching

-

Purification supplies:

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Alternatively, desalting columns (e.g., Sephadex G-25) or spin columns[5]

-

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Deionized water, HPLC grade

-

Spectrophotometer or Fluorometer

Experimental Workflow Diagram

Caption: Workflow for labeling DRVYIHP peptide with 5-TAMRA NHS ester.

Step-by-Step Protocol

1. Preparation of Reagents:

-

DRVYIHP Peptide Stock Solution:

-

Allow the lyophilized DRVYIHP peptide to warm to room temperature before opening the vial to prevent condensation.

-

Accurately weigh a small amount of the peptide.

-

Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[5] To aid dissolution, vortexing or brief sonication may be necessary. Ensure the peptide is completely dissolved before proceeding.

-

-

5-TAMRA NHS Ester Stock Solution:

2. Labeling Reaction:

-

To the dissolved DRVYIHP peptide solution, add the 5-TAMRA NHS ester stock solution at a molar excess. A starting point of a 5- to 10-fold molar excess of the dye over the peptide is recommended.[5][11] The optimal ratio may need to be determined empirically.

-

Mix the reaction solution thoroughly by gentle vortexing or pipetting.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]

3. Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM.[5] These reagents contain primary amines that will react with any excess 5-TAMRA NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

4. Purification of the Labeled Peptide:

Purification is critical to remove unreacted dye and quenching reagents. RP-HPLC is the recommended method for achieving high purity of the labeled peptide.

-

RP-HPLC Purification:

-

Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%).

-

Inject the mixture onto a C18 RP-HPLC column.

-

Elute the labeled peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 5% to 95% acetonitrile over 30-60 minutes.

-

Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and ~553 nm for the TAMRA dye.[1]

-

Collect the fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the TAMRA-labeled DRVYIHP peptide.

-

5. Characterization of the Labeled Peptide:

-

Mass Spectrometry: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the mass of the DRVYIHP peptide plus the mass of the TAMRA moiety (minus the mass of the NHS group).

-

Spectroscopic Analysis:

-

Measure the absorbance of the purified labeled peptide solution to determine the concentration of the peptide and the dye. The absorbance maximum for TAMRA is approximately 553 nm.[1]

-

Measure the fluorescence emission spectrum (excitation at ~553 nm) to confirm the fluorescence properties of the conjugate. The emission maximum should be around 575 nm.[1]

-

Data Presentation

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Reactive Group |

| DRVYIHP Peptide | C38H58N10O10 | 846.93 | N/A | N/A | N-terminal amine |

| 5-TAMRA NHS Ester | C29H25N3O7 | 527.52 | 553 | 575 | NHS Ester |

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| Peptide Concentration | 1-10 mg/mL | Higher concentrations can favor the reaction but may increase aggregation risk. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate | pH 8.3 is optimal for N-terminal amine reactivity. Avoid amine-containing buffers like Tris.[11] |

| Dye:Peptide Molar Ratio | 5:1 to 10:1 | May require optimization for best labeling efficiency. |

| Reaction Time | 1-2 hours | Longer times may increase hydrolysis of the NHS ester. |

| Temperature | Room Temperature | |

| Light Conditions | Protected from light | TAMRA is a fluorophore and should be protected from photobleaching. |

Signaling Pathway Diagram (Illustrative)

While this protocol does not directly involve a signaling pathway, the labeled peptide may be used to study one. Below is an example of a simple signaling pathway diagram that could be generated using the DOT language.

Caption: Illustrative signaling pathway involving a labeled peptide.

Troubleshooting

-

Low Labeling Efficiency:

-

Verify the pH of the reaction buffer.

-

Use freshly prepared 5-TAMRA NHS ester solution.

-

Increase the molar excess of the dye.

-

Ensure the peptide is fully dissolved.

-

-

Peptide Precipitation:

-

Decrease the peptide concentration.

-

Add a small amount of an organic co-solvent (e.g., DMSO), if compatible with the experiment.

-

-

Multiple Peaks in HPLC:

-

This could indicate incomplete reaction, hydrolysis of the dye, or multiple labeling sites (unlikely for DRVYIHP). Optimize reaction time and dye-to-peptide ratio.

-

By following this detailed protocol, researchers can successfully label the DRVYIHP peptide with 5-TAMRA NHS ester for use in a wide range of biological and drug development applications.

References

- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 2. Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. mdpi.com [mdpi.com]

- 5. bachem.com [bachem.com]

- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]

- 9. Prediction of Aggregation of Biologically-Active Peptides with the UNRES Coarse-Grained Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Guided Antiviral Peptides Identification Targeting the HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note and Protocol for 5-Tamra-DRVYIHP FRET Assay for Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets for drug discovery, particularly in oncology and immunology.[1] The development of robust and high-throughput screening (HTS) assays is essential for identifying and characterizing novel kinase inhibitors.[2] Fluorescence Resonance Energy Transfer (FRET) based assays offer a sensitive and continuous method for monitoring kinase activity.[3] This document provides a detailed protocol for a FRET-based kinase assay utilizing a 5-TAMRA-labeled peptide substrate with the sequence DRVYIHP. This peptide contains a tyrosine residue as a phosphorylation site, making it a suitable substrate for tyrosine kinases such as Src and Abl.

The assay principle relies on the change in FRET efficiency upon phosphorylation of the peptide substrate. The peptide is dual-labeled with a FRET donor and acceptor pair. For this protocol, we will consider a common FRET pair where 5-TAMRA (Tetramethylrhodamine) acts as the acceptor fluorophore. Phosphorylation of the tyrosine residue by the kinase leads to a conformational change or interaction with a phosphobinding domain, altering the distance or orientation between the donor and acceptor, thus resulting in a measurable change in the FRET signal.

Principle of the Assay

This FRET assay monitors the activity of a tyrosine kinase by measuring the phosphorylation of a synthetic peptide substrate, 5-TAMRA-DRVYIHP. In a typical configuration, the peptide is labeled with a FRET donor (e.g., a fluorescent protein or another small molecule dye) and 5-TAMRA as the acceptor.[4] When the peptide is unphosphorylated, the donor and acceptor are in close proximity, allowing for efficient FRET. Upon phosphorylation of the tyrosine residue by the kinase in the presence of ATP, the peptide may undergo a conformational change or be bound by a phosphotyrosine-binding protein or antibody, leading to an increase in the distance between the donor and acceptor. This change decreases FRET efficiency, resulting in an increase in donor fluorescence and a decrease in acceptor fluorescence. The ratio of donor to acceptor emission is then used to quantify kinase activity.

Materials and Reagents

-

Peptide Substrate: this compound peptide, dual-labeled with a suitable FRET donor (e.g., FAM)

-

Kinase: Recombinant active tyrosine kinase (e.g., c-Src)

-

ATP: Adenosine 5'-triphosphate, 10 mM stock solution in water, pH 7.5

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

Kinase Dilution Buffer: Assay Buffer with 1 mg/mL BSA

-

Stop Solution: 100 mM EDTA, pH 8.0

-

Test Compounds: Kinase inhibitors (e.g., Staurosporine) dissolved in DMSO

-

Microplates: 96- or 384-well black, low-volume microplates

-

Microplate Reader: A fluorescence plate reader capable of measuring dual-emission FRET

Experimental Protocols

Reagent Preparation

-

Peptide Substrate Stock Solution: Dissolve the lyophilized this compound peptide in DMSO to create a 1 mM stock solution. Store at -20°C.

-

Kinase Stock Solution: Prepare aliquots of the recombinant kinase in Kinase Dilution Buffer at a concentration of 100 µM. Store at -80°C.

-

ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile water, adjust the pH to 7.5, and store in aliquots at -20°C.

-

Test Compound Dilutions: Prepare serial dilutions of the test compounds in DMSO.

Kinase Titration

To determine the optimal kinase concentration, perform a titration of the kinase with a fixed, saturating concentration of the peptide substrate and ATP.

-

Prepare a 2X kinase solution by serially diluting the kinase in Kinase Dilution Buffer.

-

Prepare a 2X substrate/ATP solution in Assay Buffer containing the peptide substrate at a concentration twice the desired final concentration (e.g., 2 µM) and ATP at a concentration twice the desired final concentration (e.g., 20 µM).

-

Add 10 µL of the 2X kinase dilutions to the wells of a microplate.

-

Add 10 µL of the 2X substrate/ATP solution to each well to initiate the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 10 µL of Stop Solution.

-

Measure the FRET signal on a microplate reader.

-

Plot the FRET ratio against the kinase concentration and determine the EC80 value (the concentration of kinase that gives 80% of the maximal signal). This concentration will be used for subsequent experiments.

Determination of Peptide Substrate Km

-

Prepare a 2X kinase solution in Kinase Dilution Buffer at a concentration twice the determined EC80 value.

-

Prepare 2X peptide substrate solutions by serially diluting the peptide substrate stock in Assay Buffer containing a fixed concentration of ATP (e.g., 20 µM).

-

Add 10 µL of the 2X kinase solution to the wells of a microplate.

-

Add 10 µL of the 2X peptide substrate dilutions to each well to initiate the reaction.

-

Incubate the plate at 30°C for a time period within the linear range of the reaction (determined from a time-course experiment).

-

Stop the reaction by adding 10 µL of Stop Solution.

-

Measure the FRET signal.

-

Plot the initial velocity (rate of change in FRET signal) against the peptide substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.

IC50 Determination for Kinase Inhibitors

-

Prepare a 4X kinase solution in Kinase Dilution Buffer at four times the determined EC80 concentration.

-

Prepare a 4X substrate/ATP solution in Assay Buffer with the peptide substrate at four times its Km value and ATP at four times its Km value (if known, otherwise use a saturating concentration).

-

Prepare 2X serial dilutions of the test compound in Assay Buffer containing 2% DMSO.

-

Add 5 µL of the 2X test compound dilutions to the wells of a microplate.

-

Add 5 µL of the 4X kinase solution to each well and incubate for 15 minutes at room temperature (pre-incubation).

-

Add 10 µL of the 4X substrate/ATP solution to each well to initiate the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 10 µL of Stop Solution.

-

Measure the FRET signal.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The following tables contain representative data for a generic tyrosine kinase assay and should be used as a template.

Table 1: Tyrosine Kinase Titration

| Kinase Conc. (nM) | FRET Ratio (Donor/Acceptor) |

| 0 | 1.20 |

| 0.5 | 1.55 |

| 1 | 1.85 |

| 2 | 2.30 |

| 4 | 2.80 |

| 8 | 3.10 |

| 16 | 3.25 |

| 32 | 3.30 |

Table 2: Kinetic Parameters for this compound Peptide

| Parameter | Value |

| Km (µM) | 15.2 |

| Vmax (RFU/min) | 580 |

Table 3: IC50 Values for Standard Kinase Inhibitors

| Inhibitor | IC50 (nM) |

| Staurosporine | 8.5 |

| Dasatinib | 1.2 |

Visualizations

Caption: Experimental workflow for the this compound FRET kinase assay.

Caption: Simplified c-Src signaling pathway.[5]

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence of compounds or microplate | Subtract background from wells without enzyme. Use high-quality black microplates. |

| Low signal-to-background ratio | Low kinase activity or suboptimal reagent concentrations | Optimize kinase, substrate, and ATP concentrations. Check enzyme activity with a control substrate. |

| High well-to-well variability | Pipetting errors or improper mixing | Use calibrated pipettes. Ensure thorough mixing of reagents. |

| Inconsistent IC50 values | Compound precipitation or instability | Check compound solubility in assay buffer. Prepare fresh compound dilutions. |

Conclusion

The this compound FRET assay provides a sensitive and continuous method for measuring the activity of tyrosine kinases. This assay is amenable to high-throughput screening and can be used for the identification and characterization of novel kinase inhibitors. The detailed protocol and guidelines presented here will enable researchers to effectively implement this assay in their drug discovery and signal transduction research.

References

Application Note: Live-Cell Imaging with 5-Tamra-DRVYIHP

For Research Use Only.

Introduction

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. Fluorescently labeled probes, such as peptides conjugated to organic dyes, are invaluable tools for visualizing specific cellular components and activities. This document provides detailed application notes and protocols for the use of 5-Tamra-DRVYIHP, a custom peptide probe, in live-cell imaging applications. 5-Tamra (5-Carboxytetramethylrhodamine) is a bright, photostable orange-red fluorophore, and when conjugated to the peptide sequence DRVYIHP, it allows for the investigation of the peptide's localization, trafficking, and potential interactions within living cells.[1][2][3]

While the specific biological target and signaling pathway of the DRVYIHP peptide are proprietary, this document outlines a general framework for its application in studying a hypothetical G-protein coupled receptor (GPCR) activation pathway. The protocols and principles described herein are broadly applicable to live-cell imaging with other fluorescently labeled peptides.

Quantitative Data

The photophysical properties of the 5-Tamra fluorophore are summarized in the table below. These properties are essential for setting up appropriate imaging parameters.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~546 nm | [1][2][4][5] |

| Emission Maximum (λem) | ~579-580 nm | [1][2][4][5] |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | [4][5] |

| Quantum Yield (Φ) | ~0.1 | [4][5] |

| Recommended Laser Line | 532 nm or 561 nm | [4][5] |

| pH Sensitivity | Insensitive in physiological range | [1][2] |

| Solubility | DMSO, DMF, Methanol | [6] |

Mandatory Visualizations

Hypothetical Signaling Pathway for DRVYIHP

The following diagram illustrates a hypothetical signaling pathway where the DRVYIHP peptide acts as a ligand for a G-protein coupled receptor (GPCR), leading to the activation of a downstream signaling cascade.

Caption: Hypothetical GPCR signaling pathway activated by this compound.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the general workflow for a live-cell imaging experiment using this compound.

References

Application Notes and Protocols: 5-TAMRA-DRVYIHP for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-TAMRA-DRVYIHP is a novel fluorescent probe designed for in vivo imaging applications. This probe consists of the well-characterized fluorophore, 5-Carboxytetramethylrhodamine (5-TAMRA), covalently linked to the peptide sequence DRVYIHP. This seven-amino-acid sequence corresponds to a fragment of the Vasoactive Intestinal Peptide (VIP), a neuropeptide that plays a crucial role in various physiological processes, including vasodilation, smooth muscle relaxation, and inflammation. The DRVYIHP peptide sequence is recognized by VIP receptors (VPAC1 and VPAC2), which are often overexpressed in various cancers and inflammatory conditions.

The conjugation of 5-TAMRA to the DRVYIHP peptide allows for the non-invasive visualization and tracking of VIP receptor-expressing cells and tissues in vivo. 5-TAMRA is a bright, photostable orange-red fluorescent dye with excitation and emission maxima well-suited for many in vivo imaging systems.[1][2][3] This application note provides detailed protocols for the use of this compound in preclinical in vivo imaging studies.

Product Specifications

The following table summarizes the key quantitative data and specifications for the this compound fluorescent probe.

| Parameter | Specification | Reference |

| Probe Name | This compound | - |

| Molecular Formula | C59H73N11O16 | Calculated |

| Molecular Weight | 1192.28 g/mol | Calculated |

| Fluorophore | 5-Carboxytetramethylrhodamine (5-TAMRA) | [1][3] |

| Peptide Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro (DRVYIHP) | [4] |

| Excitation Maximum (λex) | ~546 nm | [2][5] |

| Emission Maximum (λem) | ~579 nm | [2][3] |

| Extinction Coefficient | ~95,000 M-1cm-1 | [5] |

| Quantum Yield | ~0.1 | [5] |

| Purity (HPLC) | >95% | Assumed |

| Storage | -20°C, protect from light | [6] |

| Solubility | Water, DMSO, DMF | [7] |

Signaling Pathway

The DRVYIHP peptide fragment of VIP is expected to bind to VIP receptors (VPAC1 and VPAC2), which are G-protein coupled receptors. Upon binding, these receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the various physiological effects of VIP.[8]

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of VIP Receptor Expression

This protocol describes the use of this compound for non-invasive in vivo imaging in a murine model.

Materials:

-

This compound probe

-

Sterile, pyrogen-free saline or PBS

-

Anesthetic (e.g., isoflurane)

-

Animal model (e.g., tumor-bearing nude mice)

-

In vivo fluorescence imaging system with appropriate filters for 5-TAMRA

-

Syringes and needles for injection

Workflow Diagram:

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TAMRA dye for labeling in life science research [baseclick.eu]

- 4. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]

- 5. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 6. biotium.com [biotium.com]

- 7. youdobio.com [youdobio.com]

- 8. Transmitter role of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting low signal-to-noise ratio in 5-Tamra experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratio in 5-TAMRA (5-Carboxytetramethylrhodamine) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low signal-to-noise ratio in my 5-TAMRA experiments?

A low signal-to-noise ratio can stem from two primary issues: a weak fluorescent signal or high background fluorescence. Factors contributing to a weak signal include inefficient labeling of the target molecule, low concentration of the labeled molecule, photobleaching of the 5-TAMRA dye, and suboptimal imaging settings.[1][2][3][4][5] High background can be caused by unbound 5-TAMRA, non-specific binding of the labeled probe, and autofluorescence from the sample or materials.[2][6]

Q2: How can I improve the labeling efficiency of my protein with 5-TAMRA?

To optimize labeling, ensure your protein is at a suitable concentration (typically 2-10 mg/mL) in an amine-free buffer (e.g., PBS) at a slightly alkaline pH of 7.2-7.5.[7][8] The recommended molar ratio of 5-TAMRA NHS ester to protein can vary, but a starting point of 5:1 to 10:1 is often effective.[9][10] It is crucial to use freshly prepared 5-TAMRA solution in anhydrous DMSO or DMF.[9]

Q3: What is photobleaching and how can I minimize it for 5-TAMRA?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of signal.[11][12] To minimize photobleaching of 5-TAMRA, you can:

-

Minimize the duration of exposure to the excitation light.[13][14]

-

Image samples promptly after staining.[4]

-

Store labeled samples and dye stocks protected from light.[4][8]

Q4: How do I reduce background fluorescence in my immunofluorescence experiments?

High background can obscure your specific signal. To reduce it:

-

Ensure thorough washing steps to remove unbound antibodies or dye.[2]

-

Use an appropriate blocking solution, such as normal serum from the species in which the secondary antibody was raised, to prevent non-specific antibody binding.[3]

-

Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.[2][4]

-

Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[3]

-

Consider using a viability dye in flow cytometry to exclude dead cells, which can non-specifically bind antibodies.[15]

Q5: What are the optimal instrument settings for imaging 5-TAMRA?

5-TAMRA has an excitation maximum around 546-555 nm and an emission maximum around 579-580 nm.[16][17] Use filter sets that are well-matched to these wavelengths.[4] To improve the signal-to-noise ratio, you can:

-

Increase the exposure time or gain, but be mindful of also increasing background and potential phototoxicity.[18][19]

-

Use a high numerical aperture (NA) objective lens to collect more light.[20]

-

Optimize the pinhole size in confocal microscopy to balance signal detection and rejection of out-of-focus light.[20][21]

Troubleshooting Guide

Problem: Weak or No 5-TAMRA Signal

| Possible Cause | Recommended Solution |

| Inefficient Labeling | - Verify the protein concentration and buffer conditions (pH 7.2-7.5, amine-free).[7][8] - Use a fresh, high-quality 5-TAMRA NHS ester solution. - Optimize the dye-to-protein molar ratio; perform a titration.[8][10] - Ensure the reaction is protected from light and incubated for the appropriate time (typically 1 hour at room temperature).[9] |

| Low Target Abundance | - If labeling an antibody, confirm the presence and accessibility of the target antigen. - Consider using a signal amplification method.[4] |

| Photobleaching | - Minimize exposure to excitation light during focusing and image acquisition.[12][14] - Use an anti-fade mounting medium.[2] - Image with the lowest possible laser power that provides a detectable signal.[11] |

| Incorrect Instrument Settings | - Ensure the excitation and emission filters are appropriate for 5-TAMRA (Ex: ~546 nm, Em: ~580 nm).[16] - Increase the detector gain or exposure time, being careful not to saturate the detector with background noise.[18][19] |

| Degraded Labeled Conjugate | - Store the 5-TAMRA labeled conjugate at 4°C, protected from light. For long-term storage, consider aliquoting and storing at -20°C.[8] |

Problem: High Background Fluorescence

| Possible Cause | Recommended Solution |

| Unbound 5-TAMRA or Antibody | - Increase the number and duration of wash steps after labeling and incubation steps.[2] - Purify the labeled conjugate using gel filtration or dialysis to remove free dye.[9] |

| Non-specific Antibody Binding | - Increase the blocking time and/or change the blocking agent (e.g., 5-10% normal serum from the secondary antibody host species).[3] - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[2][4] - Run a secondary antibody-only control to assess its non-specific binding.[3] |

| Autofluorescence | - Run an unstained control sample to determine the level of autofluorescence.[2] - If using aldehyde-based fixatives, consider using a non-aldehyde fixative or a quenching step with sodium borohydride.[5] - Choose imaging channels that minimize the contribution from autofluorescence, which is often more prominent in the green spectrum. |

| Contaminated Reagents or Materials | - Use high-purity, sterile buffers and reagents. - Use imaging dishes or slides with low intrinsic fluorescence (e.g., glass-bottom dishes).[6] |

Experimental Protocols

Protocol 1: 5-TAMRA NHS Ester Labeling of Antibodies

This protocol provides a general guideline for labeling antibodies with 5-TAMRA succinimidyl ester.

Materials:

-

Antibody to be labeled (in amine-free buffer, e.g., PBS)

-

5-TAMRA NHS ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Microcentrifuge tubes

-

Aluminum foil

Procedure:

-

Prepare the Antibody:

-

Adjust the antibody concentration to 2-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[8]

-

-

Prepare the 5-TAMRA Solution:

-

Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] Vortex to ensure it is fully dissolved.

-

-

Labeling Reaction:

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.[9]

-

-

Storage:

-

Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.[8]

-

Protocol 2: General Immunofluorescence Staining and Imaging

This protocol outlines a general workflow for immunofluorescence staining and imaging to optimize the signal-to-noise ratio.

Materials:

-

Fixed and permeabilized cells or tissue on slides or coverslips

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)

-

Primary antibody

-

5-TAMRA labeled secondary antibody

-

Wash buffer (e.g., PBS)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Blocking:

-

Incubate the sample with blocking buffer for at least 1 hour at room temperature to reduce non-specific binding.[3]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the sample with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the sample three times for 5 minutes each with wash buffer to remove unbound primary antibody.[4]

-

-

Secondary Antibody Incubation:

-

Dilute the 5-TAMRA labeled secondary antibody to its optimal concentration in the blocking buffer.

-

Incubate the sample with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[4]

-

-

Final Washes:

-

Wash the sample three times for 5 minutes each with wash buffer, protected from light.[4]

-

-

Mounting:

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.[2]

-

-

Imaging:

-

Image the sample using a fluorescence microscope with appropriate filters for 5-TAMRA.

-

Use the lowest possible excitation intensity and exposure time that provides a clear signal to minimize photobleaching.[11]

-

Acquire images from a negative control sample (e.g., secondary antibody only) using the same settings to assess the level of background fluorescence.[3]

-

Visualizations

Caption: Troubleshooting decision tree for low signal-to-noise ratio in 5-TAMRA experiments.

Caption: Key factors influencing the signal-to-noise ratio in 5-TAMRA experiments.

Caption: A typical experimental workflow for immunofluorescence using a 5-TAMRA labeled secondary antibody.

References

- 1. ibidi.com [ibidi.com]

- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 3. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]

- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]

- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 7. eurogentec.com [eurogentec.com]

- 8. eurogentec.com [eurogentec.com]

- 9. youdobio.com [youdobio.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. azolifesciences.com [azolifesciences.com]

- 12. news-medical.net [news-medical.net]

- 13. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]

- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Best Practices for Successful Flow Cytometry - JangoCell [jangocell.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.plos.org [journals.plos.org]

- 20. Signal-to-Noise Considerations [evidentscientific.com]

- 21. bitesizebio.com [bitesizebio.com]

solving 5-Tamra-DRVYIHP solubility issues in aqueous buffers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the fluorescently labeled peptide 5-Tamra-DRVYIHP in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the solubility of this compound?

A1: The solubility of this compound is influenced by a combination of the peptide's amino acid sequence and the attached 5-TAMRA fluorescent dye. The peptide sequence DRVYIHP contains a mix of charged and hydrophobic amino acids. The 5-TAMRA dye is inherently hydrophobic, which can significantly decrease the overall solubility of the conjugate in aqueous solutions.[1][2][3] Key factors include the pH of the buffer, the presence of organic co-solvents, and the peptide's tendency to aggregate.[4][5]

Q2: What is the predicted net charge of the DRVYIHP peptide, and how does it affect solvent choice?

A2: To estimate the net charge, we assign values to the ionizable groups: +1 for each basic residue (Arg, Lys, His, N-terminus) and -1 for each acidic residue (Asp, Glu, C-terminus).[6][7]

-

D (Aspartic Acid): -1

-

R (Arginine): +1

-

H (Histidine): +1 (at pH below its pKa of ~6.0)

-

N-terminus: +1

-

C-terminus: -1

-

Net Charge (at neutral pH ~7): +1

With a net positive charge, the peptide is considered basic.[8] Therefore, it should be more soluble in slightly acidic solutions.[7][9]

Q3: What is the best initial solvent to try for dissolving this compound?

A3: Due to the significant hydrophobicity contributed by both the peptide sequence (Val, Tyr, Ile, Pro) and the 5-TAMRA dye, direct dissolution in aqueous buffers is often challenging.[1][10] The recommended starting point is to first dissolve the lyophilized peptide in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[4][11] Once fully dissolved, you can slowly add your aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the desired final concentration.

Q4: Can I dissolve the peptide directly in water?

A4: While the peptide has a net positive charge, which generally favors dissolution in water or acidic buffers, the high hydrophobicity may prevent it from dissolving completely in pure water.[10][12] It is recommended to test the solubility of a small amount of the peptide first before dissolving the entire sample.[6][10] If it does not dissolve in water, an organic solvent should be used for the initial stock solution.

Q5: What concentration of DMSO is acceptable in my final experimental solution?

A5: The tolerance for DMSO varies depending on the biological assay. For most cell-based assays, a final DMSO concentration of 1% (v/v) or less is generally considered acceptable.[4] However, it is crucial to verify the compatibility of DMSO with your specific experimental setup.[10]

Physicochemical Properties and Solvent Recommendations

Table 1: Estimated Physicochemical Properties of this compound

| Property | Analysis | Implication for Solubility |

| Peptide Sequence | DRVYIHP | Contains 4 hydrophobic residues (V, Y, I, P) out of 7 total.[10] |

| Net Charge (at pH 7) | +1 (Basic Peptide) | More soluble in acidic conditions.[8] |

| Fluorescent Label | 5-TAMRA (5-Carboxytetramethylrhodamine) | Hydrophobic dye, soluble in organic solvents like DMSO and DMF.[11] Contributes significantly to the low aqueous solubility of the conjugate.[3] |

| Overall Character | Hydrophobic, Basic Peptide | Likely to be poorly soluble in neutral aqueous buffers alone. Requires an organic co-solvent for initial solubilization.[4][10] |

Table 2: Recommended Solvents for this compound

| Solvent | Use Case | Assay Compatibility |

| Dimethyl Sulfoxide (DMSO) | Recommended for creating a concentrated stock solution (e.g., 1-10 mM).[12] | Widely compatible with many biological assays at low final concentrations (<1%).[4] May interfere with some enzyme assays. |

| Dimethylformamide (DMF) | An alternative to DMSO for creating the stock solution.[10] | Similar to DMSO, but may have different effects on specific assays. Always test for compatibility. |

| Acetonitrile (ACN) or Methanol | Can be used for initial solubilization if DMSO/DMF are not suitable for the downstream application.[6][12] | Generally more volatile and may be less compatible with cell-based assays compared to DMSO. |

| 10% Acetic Acid | Can be attempted for dissolving the peptide due to its basic nature if organic solvents must be avoided.[6][10] | The low pH and acetate ions may affect experimental conditions. Buffer exchange might be necessary. |

Experimental Protocol: Solubilization of this compound

This protocol outlines the recommended procedure for dissolving this compound to create a stock solution.

Materials:

-

Lyophilized this compound peptide

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, distilled water or desired aqueous buffer (e.g., PBS, Tris)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (water bath)

Procedure:

-

Preparation: Before opening, centrifuge the vial of lyophilized peptide briefly (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom of the tube.[10] Allow the vial to warm to room temperature.[10]

-

Initial Dissolution in DMSO:

-

Add a small, precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

-

Vortex the solution for 1-2 minutes to aid dissolution.

-

-

Enhancing Solubilization (if necessary):

-

Dilution into Aqueous Buffer:

-

Once the peptide is completely dissolved in DMSO, creating a clear solution, you can dilute it into your aqueous buffer.

-

Crucially, add the aqueous buffer to the DMSO stock solution slowly and dropwise while continuously vortexing. Reversing this order by adding the DMSO stock to the buffer can cause the peptide to precipitate immediately.

-

-

Final Concentration and Storage:

-

Continue the dropwise addition until the desired final concentration is reached. Ensure the final DMSO concentration is compatible with your assay.

-

Aliquot the final solution into smaller volumes to avoid multiple freeze-thaw cycles.[6]

-

Store the aliquots at -20°C or -80°C, protected from light to prevent photobleaching of the TAMRA dye.[1]

-

Troubleshooting Guide

If you encounter solubility issues, consult the following guide and decision tree diagram.

Table 3: Troubleshooting Common Solubility Problems

| Issue | Potential Cause | Recommended Solution |

| Peptide will not dissolve in the initial solvent (DMSO/DMF). | Insufficient solvent volume or peptide aggregation. | Increase the volume of the organic solvent slightly. Use sonication for 10-15 minutes or gentle warming (<40°C) to break up aggregates.[10][12] |

| A precipitate forms when adding the aqueous buffer. | The peptide is "crashing out" of solution due to the change in solvent polarity. | The aqueous buffer may have been added too quickly. Try adding the buffer even more slowly while vortexing vigorously. Alternatively, prepare a more dilute stock solution in DMSO before adding the aqueous buffer. Using a buffer with a slightly acidic pH (e.g., pH 5-6) may also help keep the basic peptide in solution.[7] |

| The final solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation over time. | Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.[4] Use the clear supernatant for your experiment. Consider filtering the solution through a 0.22 µm filter suitable for organic solvents if necessary.[7] |

| The peptide is soluble initially but precipitates after freezing and thawing. | Freeze-thaw cycles are promoting aggregation. | Ensure the peptide solution is aliquoted into single-use volumes to minimize freeze-thaw cycles.[1] If the problem persists, consider preparing the solution fresh before each experiment. |

Visual Guides and Workflows

Caption: Recommended workflow for dissolving this compound.

Caption: Decision tree for troubleshooting solubility issues.

Caption: Key factors that affect the solubility of this compound.

References

- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. lifetein.com [lifetein.com]

- 4. jpt.com [jpt.com]

- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 6. genscript.com [genscript.com]

- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 8. lifetein.com [lifetein.com]

- 9. Peptide Synthesis Knowledge Base [peptide2.com]

- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 12. biorbyt.com [biorbyt.com]

dealing with non-specific binding of 5-Tamra-DRVYIHP

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the common issue of non-specific binding encountered during experiments with the fluorescently labeled peptide, 5-TAMRA-DRVYIHP.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem when using this compound?

Non-specific binding (NSB) refers to the attachment of the this compound peptide to surfaces or molecules other than its intended biological target. This phenomenon can arise from various interactions, including hydrophobic, ionic, or other chemical attractions between the peptide or the TAMRA dye and unintended sites. NSB is problematic because it generates high background signals, which can obscure the true, specific signal from the target interaction. This leads to a low signal-to-noise ratio, potentially resulting in inaccurate data, false positives, and misinterpretation of experimental results.[1][2]

Q2: What are the primary causes of high background fluorescence in my assay?

High background fluorescence is often a direct result of non-specific binding. The key causes can be categorized as follows:

-

Hydrophobic and Electrostatic Interactions: The peptide may adhere to plastic surfaces (e.g., microplates, pipette tips) or cellular components due to charge-based or hydrophobic interactions.[3]

-

Inadequate Blocking: Unoccupied sites on the experimental surface (e.g., cell membrane, assay plate) can bind the fluorescent peptide if not properly blocked.[2]

-

Excessive Peptide Concentration: Using a concentration of this compound that is too high can saturate the specific binding sites and significantly increase the likelihood of binding to low-affinity, non-specific sites.[1][4]

-

Properties of the TAMRA Dye: The 5-TAMRA fluorophore itself, being a zwitterionic and planar molecule, can exhibit an affinity for certain cellular structures, such as the nucleus or mitochondria, contributing to background signal.[5]

-

Insufficient Washing: Inadequate washing steps may fail to remove all unbound or weakly bound peptide, leaving a high background.[1]

Q3: What are the first steps I should take to troubleshoot non-specific binding?

A systematic approach is crucial. Start with the simplest and most likely solutions:

-

Review Your Controls: Ensure you are using appropriate controls, such as a negative control (cells/sample without the target) and a competition control (co-incubation with an excess of unlabeled DRVYIHP peptide) to confirm specificity.

-

Optimize Peptide Concentration: Perform a titration experiment to determine the lowest possible concentration of this compound that still provides a robust specific signal.[1][6]

-

Enhance Washing Steps: Increase the number and duration of your washes. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer to help disrupt non-specific interactions.[2]

-

Check Blocking Efficacy: Ensure your blocking step is sufficient. You may need to increase the concentration or incubation time of your blocking agent.[2]

Q4: How do I choose the right blocking agent for my experiment?

The choice of blocking agent depends on the nature of your assay. There is no single best solution, and empirical testing is often required.[2]

-

Bovine Serum Albumin (BSA): A common and effective protein-based blocker, typically used at 1-5% concentration.[2][3] It is a good starting point for many cell-based assays.

-

Normal Serum: Serum (e.g., goat, rabbit) from the same species as the secondary antibody (if used) can be very effective at reducing background.[2][7][8]

-

Non-Ionic Detergents: Low concentrations of Tween-20 or Triton X-100 can be added to the blocking buffer to disrupt hydrophobic interactions.

-

Commercial Blockers: These are often optimized, protein-based formulations that can provide more consistent results than serum or milk.[2][8]

Q5: Can the 5-TAMRA dye itself contribute to non-specific binding?

Yes. The chemical properties of the fluorophore can influence binding. 5-TAMRA is a rhodamine-based dye with a zwitterionic character at physiological pH, which can lead to its accumulation in certain cellular compartments and contribute to background.[5] In some intracellular applications, TAMRA has been observed to cause massive unspecific binding.[9] If you suspect the dye is the primary issue and other troubleshooting steps fail, considering a different fluorophore with less "sticky" properties may be necessary.[10]

Section 2: Troubleshooting Guides

Guide 1: High Background in Cell-Based Imaging (Microscopy & Flow Cytometry)

Use this guide to systematically reduce non-specific binding of this compound in live or fixed cell imaging experiments.

Logical Workflow for Troubleshooting

Caption: Troubleshooting workflow for non-specific binding.

Guide 2: Non-Specific Binding in Plate-Based Assays

This guide focuses on troubleshooting NSB in formats like binding assays or screening on coated microplates.

| Step | Action | Rationale |

| 1. Plate Selection & Coating | Test different plate types (e.g., low-binding surfaces). Ensure consistent and complete coating of the capture molecule, if applicable. | The surface chemistry of the plate can significantly contribute to NSB. Inconsistent coating leaves exposed plastic surfaces. |

| 2. Blocking | Block all wells thoroughly. Test various blockers (see Table 1). A common starting point is 1-3% BSA in PBS for 1-2 hours at room temperature. | Saturates all potential non-specific binding sites on the plastic surface and around the capture molecule.[11] |

| 3. Peptide Concentration | Perform a saturation binding experiment to determine the Kd. Use a concentration of this compound at or near the Kd for subsequent assays. | Minimizes binding to low-affinity, non-specific sites which require higher concentrations to become occupied.[12] |

| 4. Washing Protocol | Increase the number of wash cycles (e.g., from 3 to 5). Add a non-ionic surfactant like 0.05% Tween-20 to the wash buffer. | More stringent washing effectively removes unbound and weakly associated peptide from the well.[2] |

| 5. Buffer Composition | Increase the salt concentration of the binding and wash buffers (e.g., up to 500 mM NaCl). | Higher ionic strength can disrupt non-specific electrostatic interactions.[3] |

| 6. Include Controls | Always include "total binding" wells (peptide only) and "non-specific binding" wells (peptide + excess unlabeled competitor). Specific binding = Total - Non-specific. | This is essential for accurately quantifying the specific interaction and understanding the magnitude of the NSB problem. |

Section 3: Data & Visualizations

Table 1: Comparison of Common Blocking Agents

| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |

| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available, effective for many applications.[2][3] | Can have batch-to-batch variability.[13] Not recommended for biotin-based detection systems as it may contain endogenous biotin.[2] |

| Non-Fat Dry Milk | 3-5% (w/v) | Very inexpensive and effective.[2] | Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. Also contains biotin.[2] |

| Normal Serum (Goat, etc.) | 2-10% (v/v) | Highly effective, especially when matched to the host of a secondary antibody.[2][7] | More expensive than BSA or milk.[2] |

| Fish Skin Gelatin | 0.1-0.5% (w/v) | Does not cross-react with mammalian proteins, good alternative to BSA. | May not be as effective as protein blockers for all applications. |

| Commercial Blockers | Per Manufacturer | Optimized for high performance and low cross-reactivity. Good lot-to-lot consistency. | Most expensive option.[2] |

| Polyvinylpyrrolidone (PVP) | 1% (w/v) | Synthetic polymer, useful in combination with other blockers, especially for small proteins.[2] | May not be sufficient as a standalone blocking agent. |

Diagram: Specific vs. Non-Specific Binding

This diagram illustrates the desired specific binding of this compound to its target receptor versus undesirable non-specific binding to other cell surface components.

Caption: Conceptual model of specific and non-specific peptide binding.

Section 4: Key Experimental Protocols

Protocol 1: General Method for Reducing NSB in Cell Staining

This protocol provides a robust starting point for immunofluorescence or flow cytometry experiments.

-

Cell Preparation:

-

Culture and prepare cells on coverslips, slides, or in tubes as per your standard procedure.

-

Fix and permeabilize cells if required for intracellular targets.

-

-

Blocking Step:

-

Prepare a blocking buffer. A recommended starting buffer is 3% BSA (w/v) and 5% Normal Goat Serum (v/v) in Phosphate Buffered Saline (PBS).

-

Incubate the cells in blocking buffer for at least 60 minutes at room temperature with gentle agitation.

-

-

Peptide Incubation:

-

Dilute the this compound stock to the pre-determined optimal concentration in a fresh aliquot of blocking buffer.

-

Remove the blocking buffer from the cells (do not wash).

-

Add the diluted peptide solution and incubate for the desired time and temperature, protected from light.[12]

-

-

Washing:

-

Prepare a wash buffer of PBS with 0.05% Tween-20.

-

Remove the peptide incubation solution.

-

Wash the cells 3 to 5 times with the wash buffer, with each wash lasting 5 minutes with gentle agitation.

-

-

Analysis:

-

Mount the coverslips with an anti-fade mounting medium for microscopy or resuspend cells in an appropriate buffer (e.g., FACS buffer) for flow cytometry.[6]

-

Image or analyze promptly.

-

Protocol 2: Competition Assay to Validate Specific Binding

Use this protocol to confirm that the observed signal is due to binding at a specific target site.

-

Prepare Samples: Prepare at least two sets of identical cell samples.

-

Prepare Peptide Solutions:

-

"Total Binding" Solution: Dilute this compound to its optimal working concentration (e.g., 1X) in binding buffer.

-

"Non-Specific Binding" Solution: Prepare a solution containing 1X this compound plus a 100-fold to 1000-fold molar excess of unlabeled DRVYIHP peptide.

-

-

Incubation:

-

Optional Pre-incubation: For some systems, it is beneficial to first incubate the "Non-Specific" samples with only the unlabeled peptide for 15-30 minutes before adding the labeled peptide.

-

Add the "Total Binding" solution to the first set of samples.

-

Add the "Non-Specific Binding" solution to the second set of samples.

-

Incubate all samples under standard conditions.

-

-

Washing and Analysis:

-

Wash all samples using the optimized washing protocol (e.g., Protocol 1, Step 4).

-

Analyze the fluorescence intensity of both sets of samples.

-

-

Interpretation:

-